N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF5NO2/c20-10-6-4-9(5-7-10)19(27)26-11-2-1-3-12(8-11)28-18-16(24)14(22)13(21)15(23)17(18)25/h1-8H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOQNOZBIMGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorobenzoyl Chloride
4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride:
$$ \text{4-Cl-C₆H₄-COOH + SOCl₂ → 4-Cl-C₆H₄-COCl + SO₂ + HCl} $$
Reaction conditions:
Synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline
This intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 3-aminophenol and pentafluorophenyl bromide in the presence of a base:
$$ \text{3-HO-C₆H₄-NH₂ + C₆F₅Br + K₂CO₃ → 3-(C₆F₅O)-C₆H₄-NH₂ + KBr + KHCO₃} $$
Optimized conditions :
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
- Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate).
Amide Bond Formation
The final step couples 4-chlorobenzoyl chloride with 3-(2,3,4,5,6-pentafluorophenoxy)aniline. Two methods are prevalent:
Schotten-Baumann Reaction
A classical approach involving interfacial condensation under basic conditions:
$$ \text{3-(C₆F₅O)-C₆H₄-NH₂ + 4-Cl-C₆H₄-COCl + NaOH → Target + NaCl + H₂O} $$
Conditions :
Carbodiimide-Mediated Coupling
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance efficiency:
$$ \text{3-(C₆F₅O)-C₆H₄-NH₂ + 4-Cl-C₆H₄-COOH + EDC/NHS → Target + Urea Byproduct} $$
Optimized parameters :
- Solvent : Anhydrous dichloromethane.
- Stoichiometry : 1.2 equiv EDC, 1.1 equiv NHS.
- Reaction Time : 24 hours at 25°C.
- Yield : 75–80% after recrystallization (ethanol/water).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 to 2:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 55 | 92 | 12.50 | Moderate |
| EDC/NHS Coupling | 78 | 97 | 18.75 | High |
The EDC/NHS method offers superior yield and purity but incurs higher reagent costs. Industrial-scale synthesis may favor the Schotten-Baumann approach for economic reasons.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorination Level: The target compound features five fluorine atoms on the phenoxy group, exceeding the fluorination of analogs in (two fluorines) and (difluoromethoxy). Compounds in and incorporate fluorinated aromatic or trifluoromethyl groups but lack the concentrated fluorination seen in the target.
- Substituent Complexity: The target’s pentafluorophenoxy group is less sterically bulky than the pyrazolopyrimidinyl-chromenyl () or triazolo-oxazine () substituents. This may favor membrane permeability in drug design . The 4-chloro group in the target is simpler compared to the cyano-hydroxybutenamido () or trifluoropropyl () groups, which could influence solubility and synthetic accessibility.
- Synthetic Considerations: Introducing pentafluorophenoxy likely requires specialized fluorination techniques or expensive precursors, whereas analogs with fewer fluorines (e.g., ) may be more cost-effective.
Biological Activity
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide is a synthetic organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H9F6ClN2O
- Molecular Weight : 397.27 g/mol
- CAS Number : 331632-62-3
The compound features a pentafluorophenoxy group attached to a phenyl ring and a chlorobenzamide moiety, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound may inhibit certain enzyme activities by binding to active sites.
- Receptor Modulation : It can function as an agonist or antagonist at various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has shown efficacy against human carcinoma cells by disrupting cell cycle progression and promoting programmed cell death.
- A study reported significant reductions in tumor size in animal models treated with this compound compared to controls (p < 0.001) .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
